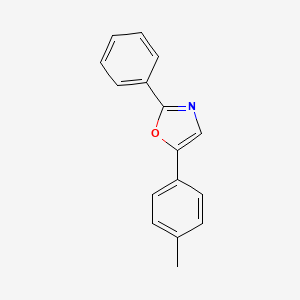

Oxazole, 5-(4-methylphenyl)-2-phenyl-

Description

Contextualization of Oxazoles in Heterocyclic Chemistry

Oxazoles are a significant class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring. wikipedia.orgchemeurope.com These compounds are part of the larger family of azoles and are considered aromatic, though less so than their sulfur-containing counterparts, thiazoles. wikipedia.orgchemeurope.com The oxazole (B20620) nucleus is a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors. semanticscholar.orgnih.gov This interaction potential has led to the development of numerous oxazole-containing compounds with a wide range of biological activities. semanticscholar.orgtandfonline.com The electronic properties of the oxazole ring, characterized by the presence of both a pyridine-type nitrogen and a furan-type oxygen, contribute to its unique reactivity and potential for diverse chemical modifications. pharmaguideline.com

Rationale for the Specific Investigation of 5-(4-methylphenyl)-2-phenyl-Oxazole

The specific investigation of 5-(4-methylphenyl)-2-phenyl-oxazole is driven by the desire to understand how substituent groups at the 2 and 5 positions of the oxazole ring influence its physicochemical and biological properties. The presence of a phenyl group at the 2-position and a 4-methylphenyl (p-tolyl) group at the 5-position introduces specific steric and electronic features. vulcanchem.com The 4-methylphenyl group, in particular, can enhance lipophilicity, which is a critical factor for permeability across biological membranes. vulcanchem.com Furthermore, the phenyl group at the 2-position can participate in π-π stacking interactions, which is relevant for applications in materials science. vulcanchem.com The study of this specific molecule allows for a deeper understanding of structure-activity relationships within the broader class of diaryl-substituted oxazoles.

Key Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.29 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |

| InChI Key | VRWPYZSVYGMQJM-UHFFFAOYSA-N |

This data is compiled from available chemical databases. vulcanchem.com

Historical Development of Oxazole Synthesis Relevant to the Compound

The synthesis of oxazoles has a rich history with several named reactions forming the foundation of modern synthetic strategies. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, is a classic and widely used method for preparing 2,5-disubstituted oxazoles. wikipedia.orgpharmaguideline.com Another historically significant method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. wikipedia.org

A prevalent and relevant method for the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole involves the cyclocondensation of a hippuric acid derivative (benzoylglycine) with 4-methylbenzaldehyde (B123495). vulcanchem.com This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA). vulcanchem.com This approach is an adaptation of the Erlenmeyer-Plöchl azlactone synthesis, a cornerstone in the synthesis of oxazolones, which are key intermediates for various oxazole derivatives.

Spectroscopic Data of 5-(4-methylphenyl)-2-phenyl-Oxazole

| Spectroscopic Technique | Observed Signals |

| ¹H NMR | Aromatic protons typically appear as multiplets in the δ 7.2–8.0 ppm range. A singlet for the methyl group protons is observed around δ 2.3–2.4 ppm. |

| ¹³C NMR | Key signals include those for the oxazole ring carbons (δ 150–160 ppm), aromatic carbons (δ 125–140 ppm), and the methyl carbon (δ 21–22 ppm). |

| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak [M+H]⁺ is observed at m/z 236.0941 (calculated for C₁₆H₁₄NO⁺: 236.0941). |

This data is based on typical spectral characterizations for this compound. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

37009-57-7 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-(4-methylphenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

VRWPYZSVYGMQJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 4 Methylphenyl 2 Phenyl Oxazole

Strategies for Carbon-Heteroatom Bond Formation in Oxazole (B20620) Ring Construction

The formation of the oxazole ring hinges on the efficient creation of one C-O and one C=N bond. Modern synthetic chemistry has evolved beyond classical methods to offer milder, more efficient, and regioselective routes.

Cyclodehydration Approaches and Their Refinements

Cyclodehydration remains a cornerstone of oxazole synthesis, most notably through the Robinson-Gabriel synthesis. This classic method involves the cyclization and subsequent dehydration of an α-acylamino ketone precursor. For the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole, the direct precursor would be N-(1-(4-methylphenyl)-2-oxo-2-phenylethyl)benzamide.

The reaction is typically promoted by strong dehydrating agents. Polyphosphoric acid (PPA) is a widely used and effective medium for this transformation, driving the reaction to completion by facilitating the intramolecular cyclization followed by the elimination of water. A common variation involves the Erlenmeyer-Plöchl reaction, where an N-acylglycine (like hippuric acid) is condensed with an aromatic aldehyde (4-methylbenzaldehyde) in the presence of a dehydrating agent such as acetic anhydride (B1165640) to form an azlactone, which can be further converted to the desired oxazole.

Refinements to the classical Robinson-Gabriel conditions aim to replace harsh acids with milder reagents, thereby improving substrate tolerance and experimental convenience. Reagent systems such as triphenylphosphine (B44618) (PPh₃) in combination with iodine (I₂) or hexachloroethane (B51795) (C₂Cl₆) have been developed for the cyclodehydration of α-acylamino ketones under neutral conditions. Another notable mild system is the use of Burgess reagent, which can efficiently effect cyclodehydration, often under microwave irradiation to accelerate the reaction.

Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | High temperature | Inexpensive, strong | Harsh conditions, potential for side reactions |

| Polyphosphoric Acid (PPA) | 90-150°C | Good yields, effective | Viscous, difficult to handle, harsh |

| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful dehydrating agent | Corrosive, toxic, harsh |

| Triphenylphosphine/Iodine | Room temp. to reflux | Mild, neutral conditions | Stoichiometric byproducts |

Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions provide an elegant and convergent approach to the oxazole core by forming multiple bonds in a single step. These methods often rely on the generation of a reactive intermediate that undergoes a [3+2] cycloaddition.

One of the most prominent examples is the Van Leusen oxazole synthesis. nih.govmdpi.comwikipedia.orgwikipedia.orgorganic-chemistry.org This reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde. nih.govmdpi.comwikipedia.orgwikipedia.orgorganic-chemistry.org While this method classically produces 5-substituted oxazoles, it can be adapted for 2,5-disubstituted systems. The mechanism proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to form a 4,5-dihydrooxazole intermediate. Elimination of p-toluenesulfinic acid yields the aromatic oxazole ring. nih.govmdpi.comorganic-chemistry.org

Another advanced cycloaddition strategy involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with aldehydes. nih.govrsc.orgresearchgate.net In this process, the triazole serves as a precursor to a rhodium-azavinylcarbene intermediate upon extrusion of dinitrogen. This carbene then undergoes a formal [3+2] cycloaddition with the aldehyde. The resulting oxazoline (B21484) intermediate subsequently eliminates the sulfinic acid to afford the 2,5-diaryl-substituted oxazole. nih.gov This method is valued for its efficiency and the ability to generate diverse oxazole derivatives in good to excellent yields. nih.govrsc.orgresearchgate.net

Precursor Design and Synthesis for Optimized Yields

The efficiency of any oxazole synthesis is heavily dependent on the availability and purity of its precursors. Strategic design and synthesis of these starting materials are critical for achieving high yields of 5-(4-methylphenyl)-2-phenyl-oxazole.

Synthesis of Substituted α-Amidoketones and Analogues

The primary precursor for the Robinson-Gabriel synthesis of the target compound is 2-benzamido-1-(p-tolyl)ethanone. The synthesis of this α-amidoketone is typically straightforward. It begins with the α-bromination of 4'-methylacetophenone (B140295) to yield 2-bromo-1-(p-tolyl)ethanone. This α-haloketone is a versatile intermediate. Subsequent reaction with a primary amide, such as benzamide (B126) (in what is known as the Bredereck synthesis), can directly yield the oxazole. Alternatively, reaction with a source of ammonia (B1221849) followed by N-acylation with benzoyl chloride provides the requisite α-acylamino ketone precursor. chemicalbook.com

A more direct route involves the acylation of 2-amino-1-(p-tolyl)ethanone. The aminoketone itself can be prepared via methods like the Delépine reaction from the corresponding α-haloketone. Once obtained, its reaction with benzoyl chloride under Schotten-Baumann conditions (typically in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide) affords the target α-amidoketone in high yield.

Development of Novel Starting Materials

Moving beyond traditional precursors, modern methodologies utilize a range of novel starting materials to access the oxazole ring. As mentioned, N-sulfonyl-1,2,3-triazoles have emerged as effective rhodium-azavinylcarbene precursors for cycloaddition reactions with aldehydes. nih.gov

Propargylic amides are another class of valuable starting materials. In the presence of gold or platinum catalysts, these compounds can undergo cycloisomerization reactions. The reaction proceeds through the activation of the alkyne by the metal catalyst, followed by an intramolecular attack of the amide oxygen to form the five-membered oxazole ring.

Another innovative approach involves the iodine-catalyzed tandem oxidative cyclization. This method can construct 2,5-disubstituted oxazoles from readily available starting materials like 2-amino-1-arylethanones and aromatic aldehydes. This strategy avoids the pre-synthesis of α-amidoketones, combining C-N bond formation, cyclization, and oxidation into a single pot.

Catalytic Systems in the Synthesis of 5-(4-methylphenyl)-2-phenyl-Oxazole

The use of catalysts has revolutionized oxazole synthesis, enabling milder reaction conditions, higher efficiency, and greater functional group tolerance. Both transition-metal and metal-free catalytic systems have been successfully applied.

Rhodium(II) Catalysis: As detailed earlier, rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) or rhodium(II) octanoate, are highly effective in promoting the denitrogenation of N-sulfonyl-1,2,3-triazoles to form rhodium-azavinylcarbenes. nih.govrsc.orgresearchgate.net These intermediates readily react with aldehydes like 4-methylbenzaldehyde (B123495) to produce 2,5-diaryloxazoles, providing a concise route to the target compound. nih.govrsc.orgresearchgate.net

Copper Catalysis: Copper catalysts have proven versatile in oxazole synthesis. One notable method is the copper-catalyzed oxidative dehydrogenative annulation of amines and terminal alkynes. nih.gov This approach allows for the construction of the oxazole ring from simple, linear precursors. Copper has also been employed to catalyze the intramolecular cyclization of functionalized enamides, which can be derived from the ring-opening of oxazolones. researchgate.net

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions to build complexity around a pre-formed oxazole ring. However, they are also used in cyclization reactions. For instance, palladium-catalyzed cyclization of propargyl amides offers a route to 2,5-disubstituted oxazoles.

Metal-Free Catalysis: To address concerns about cost and potential metal contamination in products, metal-free catalytic systems have been developed. Molecular iodine (I₂), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can catalyze the tandem oxidative cyclization of 2-amino-1-arylethanones with aromatic aldehydes. nih.gov This method provides a practical and environmentally benign alternative for the synthesis of 2,5-diaryloxazoles.

Table 2: Overview of Catalytic Systems for 2,5-Diaryloxazole Synthesis

| Catalyst Type | Precursors | Reaction Type | Advantages |

|---|---|---|---|

| Rhodium(II) | N-Sulfonyl-1,2,3-triazoles, Aldehydes | [3+2] Cycloaddition | High efficiency, good yields, mild conditions |

| Copper(I/II) | Amines, Alkynes; Enamides | Oxidative Annulation; Cyclization | Use of simple precursors, versatility |

| Palladium(0/II) | Propargyl amides | Cycloisomerization | Good functional group tolerance |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of the oxazole ring. Various metals, including rhodium, copper, and cobalt, have been successfully employed to catalyze the cyclization reactions leading to 2,5-diaryloxazoles.

Rhodium-Catalyzed Annulation: A notable rhodium-catalyzed approach involves the annulation of N-sulfonyl-1,2,3-triazoles with aldehydes. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net This methodology provides a straightforward route to 2,5-diaryl substituted oxazoles with good to excellent yields. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net The reaction proceeds via a rhodium-azavinylcarbene intermediate, which undergoes a [3+2] cycloaddition with the aldehyde, followed by elimination of a sulfinic acid to afford the oxazole core. acs.org While this method has been demonstrated for a range of substituted benzaldehydes and triazoles, specific examples for the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole are not extensively detailed in the reviewed literature. However, the broad substrate scope suggests its applicability. nih.gov

| Catalyst | Triazole Substrate | Aldehyde Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Rh₂(OAc)₄ | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | Benzaldehyde | CHCl₃ | 120 | 12 | 76 | nih.gov |

| Rh₂(OAc)₄ | 4-(p-Tolyl)-1-tosyl-1H-1,2,3-triazole | Benzaldehyde | CHCl₃ | 120 | 12 | 88 | nih.gov |

Copper-Catalyzed Cyclizations: Copper catalysts are widely used for the synthesis of oxazoles due to their low cost and versatile reactivity. One prominent method is the copper-catalyzed intramolecular cyclization of functionalized enamides. nih.gov This approach has been successfully applied to the synthesis of 2-phenyl-4,5-substituted oxazoles. nih.gov Another strategy involves the copper-catalyzed oxidative dehydrogenative annulation of alkynes and amines. nih.gov Although these methods provide general routes to 2,5-disubstituted oxazoles, specific conditions and yields for the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole require further investigation. A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides using a copper catalyst has also been reported, showcasing the utility of copper in related heterocyclic syntheses. rsc.org

| Catalyst | Reactant 1 | Reactant 2 | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuCl | Hydrazide | Arylacetic acid | O₂ | K₂CO₃ | DMF | 120 | 4 | up to 92 | rsc.org |

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysis offers an efficient pathway for the synthesis of 2,5-disubstituted oxazoles through the cross-coupling of N-pivaloyloxyamides and alkynes. nih.gov This [3+2] cycloaddition proceeds under mild conditions and exhibits a broad substrate scope. nih.gov While this method is promising for the synthesis of a variety of oxazole derivatives, its specific application to the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole has not been explicitly documented in the reviewed literature.

Organocatalytic Approaches

Organocatalysis has gained significant traction as a sustainable and metal-free alternative for the synthesis of complex organic molecules. In the context of oxazole synthesis, organocatalytic approaches often revolve around variations of the Robinson-Gabriel synthesis, where a 2-acylamino-ketone undergoes cyclodehydration. researchgate.net

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles under mild, metal-free conditions. acs.org While this method is effective for a range of substrates, its direct application to the synthesis of 2,5-disubstituted oxazoles like 5-(4-methylphenyl)-2-phenyl-oxazole would require appropriately substituted starting materials.

The use of L-proline, a readily available and environmentally benign amino acid, has been explored as a catalyst for various organic transformations, including the synthesis of heterocyclic compounds. nih.govrsc.orgorganic-chemistry.org Although its direct application in the synthesis of 5-(4-methylphenyl)-2-phenyl-oxazole is not well-documented, its potential as a catalyst in related cyclization reactions warrants further investigation.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally friendly processes. Key aspects include the use of non-toxic and recyclable solvents, solvent-free conditions, and maximizing atom economy and reaction efficiency.

Solvent-Free and Aqueous Medium Syntheses

Eliminating volatile organic solvents is a primary goal of green chemistry. To this end, solvent-free and aqueous medium syntheses have been explored for the preparation of oxazole derivatives.

Solvent-Free Synthesis: Microwave-assisted solvent-free synthesis has proven to be an effective technique for the rapid and efficient synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) containing an imidazole (B134444) moiety. idexlab.com This approach often leads to shorter reaction times, higher yields, and easier work-up procedures. idexlab.com A copper-catalyzed, solvent-free annulation has also been reported for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org

Aqueous and Deep Eutectic Solvent (DES) Medium Syntheses: The use of water as a reaction medium is highly desirable from a green chemistry perspective. The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles, has been adapted to be performed in water using β-cyclodextrin as a catalyst. tandfonline.com More recently, deep eutectic solvents (DESs) have emerged as promising green reaction media. researchgate.netnih.govmdpi.com These solvents are biodegradable, non-toxic, and can be easily prepared from inexpensive starting materials. researchgate.netnih.gov The combination of ultrasound and DES has been shown to be a highly efficient method for the synthesis of oxazole compounds, significantly reducing reaction times and energy consumption compared to conventional heating. nih.gov

| Reaction | Green Medium | Catalyst/Promoter | Temperature (°C) | Time | Yield (%) | Reference |

| Oxazole Synthesis | Deep Eutectic Solvent (ChCl:Urea) | Ultrasound | Ambient | 8 min | 90 | researchgate.netnih.gov |

| van Leusen Reaction | Water | β-Cyclodextrin | 50 | - | High | tandfonline.com |

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is a cornerstone of green chemistry, as it minimizes waste generation.

The Robinson-Gabriel synthesis, a classical route to oxazoles, involves a cyclodehydration step. researchgate.net While effective, this reaction generates a stoichiometric amount of water as a byproduct, which lowers its atom economy.

Transition metal-catalyzed reactions, such as the rhodium-catalyzed annulation of triazoles and aldehydes, can exhibit higher atom economy, as the catalyst is used in small amounts and the byproducts are often simple molecules like nitrogen gas and sulfinic acid. nih.gov The efficiency of these reactions is also reflected in their often high yields. nih.gov

A comprehensive analysis of the atom economy for different synthetic routes to 5-(4-methylphenyl)-2-phenyl-oxazole would require a detailed examination of the stoichiometry of each reaction. However, it is generally understood that addition and cycloaddition reactions offer higher atom economy compared to substitution and elimination reactions. Therefore, modern catalytic cyclization and annulation methods are generally more atom-economical than classical condensation reactions that produce stoichiometric byproducts.

Mechanistic Elucidation of Reactions Involving 5 4 Methylphenyl 2 Phenyl Oxazole

Investigation of Reaction Pathways for Functionalization

The functionalization of 5-(4-methylphenyl)-2-phenyl-oxazole can proceed through several pathways, primarily dictated by the nature of the attacking reagent. The electron-rich phenyl and 4-methylphenyl (tolyl) rings are susceptible to electrophilic attack, while the oxazole (B20620) ring itself can participate in various cycloaddition and nucleophilic reactions.

Electrophilic aromatic substitution (SEAr) is a primary pathway for the functionalization of the phenyl and tolyl rings of 5-(4-methylphenyl)-2-phenyl-oxazole. The general mechanism proceeds through a two-step addition-elimination process. In the first, rate-determining step, an electrophile (E+) attacks the π-electron system of one of the aryl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. osti.gov In the second, fast step, a proton is abstracted from the carbon bearing the electrophile, restoring the aromaticity of the ring. osti.gov

The regioselectivity of this attack is directed by the substituents on the benzene (B151609) rings. For the 2-phenyl group, the oxazole ring acts as a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. Conversely, on the 5-(4-methylphenyl) group, the methyl group is an activating, ortho, para-directing group, while the oxazole ring is deactivating and meta-directing. The interplay of these effects determines the final substitution pattern.

Table 1: Postulated Regioselectivity in Electrophilic Aromatic Substitution of 5-(4-methylphenyl)-2-phenyl-Oxazole

| Reagent/Conditions | Electrophile (E+) | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | NO₂⁺ | 5-(4-methyl-3-nitrophenyl)-2-phenyl-oxazole and 5-(4-methylphenyl)-2-(3-nitrophenyl)-oxazole |

| Br₂/FeBr₃ | Br⁺ | 5-(3-bromo-4-methylphenyl)-2-phenyl-oxazole and 5-(4-methylphenyl)-2-(3-bromophenyl)-oxazole |

| SO₃/H₂SO₄ | SO₃ | 5-(4-methyl-3-sulfophenyl)-2-phenyl-oxazole and 5-(4-methylphenyl)-2-(3-sulfophenyl)-oxazole |

| CH₃Cl/AlCl₃ | CH₃⁺ | 5-(3,4-dimethylphenyl)-2-phenyl-oxazole and 5-(4-methylphenyl)-2-(3-methylphenyl)-oxazole |

Note: The product distribution will depend on the specific reaction conditions, and steric hindrance may influence the ortho/para ratio on the tolyl group.

While less common for the aryl rings unless strongly activated by electron-withdrawing groups, nucleophilic addition-elimination mechanisms can be relevant for reactions involving the oxazole ring itself or its derivatives. For instance, if a suitable leaving group were present on the oxazole ring, a nucleophile could attack the carbon atom bearing the leaving group, proceed through a tetrahedral intermediate, and then eliminate the leaving group.

More pertinent to the parent compound are reactions that might lead to ring-opening. Strong nucleophiles under harsh conditions could potentially attack the C2 or C5 positions of the oxazole ring, leading to a cascade of reactions. However, the aromaticity of the oxazole ring provides a significant energy barrier to such transformations.

Reaction Kinetics and Thermodynamics

The outcome of chemical reactions involving 5-(4-methylphenyl)-2-phenyl-oxazole is determined by both kinetic and thermodynamic factors.

The rate of electrophilic aromatic substitution on the aryl rings of 5-(4-methylphenyl)-2-phenyl-oxazole is expected to follow a second-order rate law, consistent with the general mechanism of SEAr reactions:

Rate = k[Oxazole][Electrophile]

The rate constant, k, would be influenced by the specific electrophile, solvent, and temperature. For a more detailed kinetic analysis, competitive reaction studies could be employed to determine the relative reactivity of the 2-phenyl and 5-(4-methylphenyl) rings. It is anticipated that the tolyl ring would react faster with electrophiles due to the activating effect of the methyl group.

Table 2: Hypothetical Relative Rate Constants for Electrophilic Nitration

| Substrate | Relative Rate Constant (k_rel) |

| Benzene | 1 |

| Toluene | 25 |

| 5-(4-methylphenyl)-2-phenyl-oxazole (attack on tolyl ring) | ~15-20 |

| 5-(4-methylphenyl)-2-phenyl-oxazole (attack on phenyl ring) | ~0.1-0.5 |

Note: These are estimated values based on general substituent effects and are presented for illustrative purposes.

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. mdpi.com Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. mdpi.com

In the electrophilic substitution of 5-(4-methylphenyl)-2-phenyl-oxazole, particularly on the tolyl ring, a mixture of ortho and para (relative to the methyl group) substituted products is possible. The ortho product may be kinetically favored due to the statistical advantage of having two available ortho positions. However, the para product is often thermodynamically more stable due to reduced steric hindrance.

Reaction Conditions Favoring Kinetic vs. Thermodynamic Products:

Kinetic Control: Typically favored at lower reaction temperatures and shorter reaction times. This would likely result in a higher proportion of the ortho-substituted product on the tolyl ring.

Thermodynamic Control: Favored at higher reaction temperatures and longer reaction times, allowing for equilibration between the products. This would likely lead to an enrichment of the more stable para-substituted isomer.

Role of Substituents in Directing Reactivity

The substituents on the oxazole core, namely the 2-phenyl and 5-(4-methylphenyl) groups, play a crucial role in directing the reactivity of the molecule.

2-Phenyl Group: The oxazole ring is an electron-withdrawing group, and thus it deactivates the 2-phenyl ring towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic substitution.

5-(4-methylphenyl) Group: The reactivity of this ring is influenced by two opposing effects. The methyl group is an electron-donating group, activating the ring and directing electrophiles to the ortho and para positions. In contrast, the oxazole ring is deactivating and meta-directing. The activating effect of the methyl group generally outweighs the deactivating effect of the oxazole, making this ring more susceptible to electrophilic attack than the 2-phenyl ring. The directing power of the methyl group will favor substitution at the positions ortho and para to it.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| 2-Phenyl | Oxazole | -I, -M (Electron-withdrawing) | Deactivating | meta |

| 5-(4-methylphenyl) | Methyl | +I, +H (Electron-donating) | Activating | ortho, para |

| 5-(4-methylphenyl) | Oxazole | -I, -M (Electron-withdrawing) | Deactivating | meta |

Electronic Effects of Phenyl and Tolyl Moieties

The electronic nature of the phenyl group at the 2-position and the tolyl group at the 5-position of the oxazole ring plays a pivotal role in modulating the electron density of the heterocyclic system. These substituents can influence the rates and regioselectivity of reactions by either donating or withdrawing electron density through inductive and resonance effects.

The tolyl group at the 5-position, with its methyl substituent in the para position, is generally considered an electron-donating group. The methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect, which increases the electron density of the tolyl ring and, consequently, the attached oxazole ring. This increased electron density can activate the oxazole ring towards electrophilic attack and influence the stability of reaction intermediates.

The interplay of these electronic effects governs the reactivity of different positions within the oxazole ring. For instance, the electron-donating tolyl group at C5 would likely enhance the nucleophilicity of this position, making it more susceptible to electrophilic attack. Conversely, the electronic nature of the phenyl group at C2 would influence the acidity of the proton at C4 and the susceptibility of C2 to nucleophilic attack.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Phenyl | 2 | Resonance (electron-withdrawing/donating) | Modulates electron density of the oxazole ring, affecting susceptibility to nucleophilic and electrophilic attack. |

| Tolyl | 5 | Inductive (+I) and Hyperconjugation (electron-donating) | Increases electron density of the oxazole ring, enhancing nucleophilicity, particularly at C5. |

Steric Hindrance Considerations

Steric hindrance arising from the bulky phenyl and tolyl groups significantly impacts the approach of reagents and can dictate the stereochemical outcome of reactions. The spatial arrangement of these substituents can shield certain reactive sites on the oxazole ring, thereby directing incoming reactants to less hindered positions.

The phenyl group at the 2-position and the tolyl group at the 5-position are not coplanar with the oxazole ring. X-ray crystallographic studies of similar 2,5-disubstituted oxazoles and related heterocycles reveal torsion angles between the aromatic substituents and the central ring, indicating a twisted conformation. mdpi.commdpi.comnih.gov This non-planar arrangement creates a three-dimensional pocket around the oxazole core, influencing the trajectory of approaching molecules.

For example, in reactions involving nucleophilic attack at the C2 or C5 positions, the steric bulk of the respective aryl groups can impede the approach of large nucleophiles. Similarly, in reactions where a substituent is introduced at the C4 position, the steric clash between the existing phenyl and tolyl groups and the incoming group can lead to specific diastereoselectivity.

| Feature | Description | Consequence for Reactivity |

| Non-planar conformation | The phenyl and tolyl rings are twisted relative to the oxazole ring. mdpi.commdpi.comnih.gov | Creates a sterically congested environment around the oxazole core. |

| Shielding of reactive sites | The bulky aryl groups can block or hinder the approach of reactants to adjacent positions (C2, C4, C5). | Can lead to regioselective reactions at less hindered sites. |

| Diastereoselectivity | The steric bulk can influence the stereochemical outcome of reactions at chiral centers or in the formation of new stereocenters. | Favors the formation of sterically less hindered products. |

Advanced Spectroscopic Characterization and Structural Analysis of 5 4 Methylphenyl 2 Phenyl Oxazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. For 5-(4-methylphenyl)-2-phenyl-oxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of aromatic compounds like 5-(4-methylphenyl)-2-phenyl-oxazole.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the phenyl and 4-methylphenyl (tolyl) rings. For instance, correlations would be observed between adjacent aromatic protons, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals of the phenyl and tolyl rings based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the phenyl and tolyl rings to the oxazole (B20620) core. For example, correlations would be expected between the protons of the phenyl ring and the C2 carbon of the oxazole ring, and between the protons of the tolyl ring and the C5 carbon of the oxazole ring.

While specific experimental data for 5-(4-methylphenyl)-2-phenyl-oxazole is not available, data for the related compound (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole provides insight into the expected chemical shifts. For this similar structure, distinct signals are observed for the aromatic protons and carbons, which are assigned using these 2D NMR techniques.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For 5-(4-methylphenyl)-2-phenyl-oxazole, ¹³C ssNMR would be used to study the crystalline form. The resulting spectrum would likely show broader peaks than in solution-state NMR due to anisotropic interactions. Polymorphism, the existence of multiple crystalline forms, could be identified by the presence of different sets of peaks in the ssNMR spectra of different batches of the compound.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Molecular Conformation and Torsion Angles

An SCXRD study of 5-(4-methylphenyl)-2-phenyl-oxazole would provide accurate bond lengths, bond angles, and torsion angles. A key aspect of the molecular conformation would be the dihedral (torsion) angles between the plane of the central oxazole ring and the planes of the appended phenyl and 4-methylphenyl rings. Based on studies of similar compounds, such as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, it is expected that these rings would be nearly co-planar to maximize π-conjugation, with slight twists due to steric hindrance. For the oxadiazole analogue, the phenyl and tolyl rings are inclined relative to the central ring by 3.8° and 8.3°, respectively nih.gov.

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)

The crystal packing arrangement would be determined, revealing how the molecules are organized in the crystal lattice. Due to the presence of multiple aromatic rings, π-π stacking interactions are anticipated to play a significant role in the crystal packing. In the crystal structure of the related 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, molecules pack in a parallel fashion, forming stacks with centroid-centroid distances of 3.629 Å and 3.723 Å, indicative of π-π interactions nih.gov. It is plausible that 5-(4-methylphenyl)-2-phenyl-oxazole would exhibit similar packing motifs. Other weak intermolecular interactions, such as C-H···π and C-H···N hydrogen bonds, would also be identified.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 5-(4-methylphenyl)-2-phenyl-oxazole, the molecular formula is C₁₆H₁₃NO. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The theoretical monoisotopic mass of this compound is 235.099714 g/mol . An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical Exact Mass of 5-(4-methylphenyl)-2-phenyl-Oxazole

| Molecular Formula | Isotopic Composition | Theoretical Monoisotopic Mass ( g/mol ) |

| C₁₆H₁₃NO | ¹²C₁₆¹H₁₃¹⁴N¹¹⁶O¹ | 235.099714 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization (e.g., electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate cleavage of the oxazole ring, which is the most labile part of the molecule.

Expected Fragmentation Pathways:

Cleavage of the Oxazole Ring: The oxazole ring can undergo fragmentation through various pathways. A common pathway for related heterocyclic compounds involves the elimination of small, stable neutral molecules.

Formation of Acylium Ions: Fragmentation could lead to the formation of benzoyl cation (m/z 105) or p-toluoyl cation (m/z 119) through cleavage of the bonds connecting the phenyl and methylphenyl groups to the oxazole ring.

Loss of Acetonitrile or Benzonitrile: Skeletal rearrangements, which are common in the fragmentation of heterocyclic systems, could lead to the loss of acetonitrile (CH₃CN) or benzonitrile (C₆H₅CN).

The resulting product ions would provide a fingerprint that helps to confirm the connectivity of the phenyl and 4-methylphenyl groups at the C2 and C5 positions of the oxazole ring, respectively.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule and provides insights into its photophysical behavior.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

The structure of 5-(4-methylphenyl)-2-phenyl-oxazole features an extended π-conjugated system that includes the two aromatic rings and the central oxazole heterocycle. This conjugation is responsible for its characteristic absorption of ultraviolet (UV) radiation. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.br

For conjugated aromatic systems like this, the primary electronic transitions observed in the UV-Vis spectrum are π → π* transitions. libretexts.org These transitions are typically strong, resulting in high molar absorptivity values. While a specific spectrum for this compound is not available, 2,5-diaryloxazoles are known to absorb in the UV region. osti.gov The absorption maximum (λ_max) is expected to be in the range of 300-350 nm, characteristic of similar diaryl-substituted heterocyclic chromophores. The presence of the methyl group on one of the phenyl rings is expected to have a minor bathochromic (red) shift effect on the absorption spectrum compared to the unsubstituted 2,5-diphenyloxazole (B146863).

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Lifetime)

Many 2,5-diaryloxazoles are known for their fluorescent properties, and 5-(4-methylphenyl)-2-phenyl-oxazole is expected to be fluorescent as well. After absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

Key photophysical properties that characterize the fluorescence of a compound are its quantum yield and fluorescence lifetime.

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. mdpi.com The quantum yield is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways.

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com

While specific experimental values for the quantum yield and lifetime of 5-(4-methylphenyl)-2-phenyl-oxazole require experimental measurement, related oxazole derivatives often exhibit significant fluorescence. researchgate.net These properties are highly sensitive to the molecular environment, including the polarity of the solvent. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a structure.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of 5-(4-methylphenyl)-2-phenyl-oxazole would be expected to show a series of characteristic bands corresponding to the vibrations of its constituent functional groups. sci-hub.se

Table 2: Predicted Characteristic Vibrational Frequencies for 5-(4-methylphenyl)-2-phenyl-Oxazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching | Aromatic (phenyl and methylphenyl) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-H stretching | Aliphatic (methyl group) | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=C stretching | Aromatic Rings | 1620 - 1580 | In-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings. |

| C=N stretching | Oxazole Ring | 1650 - 1550 | Stretching vibration of the carbon-nitrogen double bond within the oxazole ring. nih.gov |

| C-O-C stretching | Oxazole Ring | 1100 - 1000 | Asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring. |

| C-H bending | Aromatic Rings | 900 - 675 | Out-of-plane bending (wagging) of the C-H bonds on the phenyl rings, which can be indicative of the substitution pattern. |

| C-H bending | Methyl group | 1470 - 1430 | Asymmetric and symmetric bending (deformation) of the methyl group. |

These predicted frequencies are based on established group frequency charts and data from similarly substituted aromatic and heterocyclic compounds. ias.ac.iniitm.ac.in An experimental analysis would be necessary to assign the specific vibrational modes of the molecule definitively.

Conformational Isomerism Probed by Vibrational Modes

A comprehensive analysis of the conformational isomerism of 5-(4-methylphenyl)-2-phenyl-oxazole through vibrational spectroscopy is currently limited by the lack of specific experimental and computational studies on this compound in the available scientific literature. The rotation around the single bonds connecting the phenyl and 4-methylphenyl (tolyl) rings to the central oxazole core suggests the potential for different spatial arrangements, or conformers. These distinct conformations would theoretically give rise to unique vibrational signatures in their infrared (IR) and Raman spectra.

In principle, vibrational spectroscopy, coupled with computational methods such as Density Functional Theory (DFT), serves as a powerful tool for identifying and characterizing conformational isomers. Each conformer of a molecule possesses a unique set of vibrational modes, and the corresponding frequencies and intensities can be predicted computationally. Experimental IR and Raman spectra would then represent a population-weighted average of the spectra of all conformers present at a given temperature. By comparing the experimental spectra with the calculated spectra for each possible conformer, researchers can deduce the most stable conformations and the equilibrium between them.

For analogous aromatic heterocyclic compounds, studies have shown that the vibrational modes sensitive to conformational changes often involve the stretching and deformation of the bonds linking the aromatic rings to the central heterocycle, as well as low-frequency torsional modes. For instance, in structurally related bi-aryl systems, the dihedral angle between the aromatic rings is a key conformational parameter, and specific bands in the low-frequency region of the Raman spectrum can often be assigned to the torsional vibrations around the inter-ring bond.

Without specific experimental data (FT-IR and FT-Raman spectra) or dedicated computational studies for 5-(4-methylphenyl)-2-phenyl-oxazole, a detailed discussion of its conformational isomerism based on vibrational modes remains speculative. Future research combining high-resolution vibrational spectroscopy with theoretical calculations would be necessary to elucidate the conformational landscape of this molecule and assign specific vibrational bands to its different isomers.

Due to the absence of published research data specifically detailing the vibrational analysis and conformational isomerism of 5-(4-methylphenyl)-2-phenyl-oxazole, no data tables can be generated at this time.

Computational and Theoretical Investigations of 5 4 Methylphenyl 2 Phenyl Oxazole

Quantum Chemical Descriptors for Reactivity Prediction

Hardness, Softness, and Electrophilicity Indices:Calculated values for these global reactivity descriptors for the title compound are not present in the available scientific literature.

Further computational research is required to elucidate the specific theoretical and quantum chemical properties of 5-(4-methylphenyl)-2-phenyl-oxazole. Such studies would provide valuable insights into its stability, reactivity, and electronic characteristics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through to observe the intricate dance of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with the surrounding environment. For 5-(4-methylphenyl)-2-phenyl-oxazole, MD simulations would reveal the dynamic interplay of its constituent phenyl and tolyl rings and the central oxazole (B20620) core.

Conformational Flexibility and Rotational Barriers

The rotation around these single bonds is not entirely free, being hindered by steric interactions between the ortho-hydrogens of the aryl rings and the atoms of the oxazole ring, as well as by the electronic effects of π-conjugation which favors planarity. DFT calculations are a common tool to quantify these rotational barriers. A typical approach involves performing a relaxed scan of the potential energy surface along the torsional coordinate of interest.

Table 1: Hypothetical Rotational Barriers for 5-(4-methylphenyl)-2-phenyl-Oxazole based on Analogous Systems

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| Phenyl-Oxazole | 5 - 10 |

| Tolyl-Oxazole | 5 - 10 |

Note: This data is an estimation based on computational studies of other bi-aryl and aryl-heterocyclic systems and is intended for illustrative purposes. Specific DFT calculations for 5-(4-methylphenyl)-2-phenyl-oxazole are required for accurate values.

The methyl group on the tolyl substituent is expected to have a minor influence on the rotational barrier compared to the unsubstituted phenyl ring, though it may introduce subtle changes in the potential energy surface.

Solvent Effects on Molecular Behavior

The behavior of 5-(4-methylphenyl)-2-phenyl-oxazole in solution is significantly influenced by the surrounding solvent molecules. MD simulations in explicit solvent environments can model these interactions and predict how different solvents affect the molecule's conformation and dynamics.

Studies on the related 2,5-diphenyloxazole (B146863) (PPO) have shown that solvent polarity can impact its photophysical properties, such as its absorption and fluorescence spectra. psgcas.ac.inresearchgate.net For instance, a red shift in the absorption spectrum of PPO is observed in the polar solvent dimethylformamide (DMF) compared to the gas phase, indicating a stabilization of the excited state in the polar environment. psgcas.ac.in This suggests that polar solvents will likely have a similar stabilizing effect on the excited state of 5-(4-methylphenyl)-2-phenyl-oxazole.

MD simulations can provide a detailed view of the solvation shell around the molecule. In polar solvents, it is expected that the solvent molecules would preferentially orient themselves to interact with the more polar regions of the oxazole ring, particularly the nitrogen and oxygen atoms. In nonpolar solvents, the interactions would be weaker and less specific.

Table 2: Expected Solvent Effects on the Conformational Preference of 5-(4-methylphenyl)-2-phenyl-Oxazole

| Solvent | Dielectric Constant | Expected Conformational Effect |

| Water | 80.1 | Stabilization of more polar conformers |

| Ethanol | 24.6 | Moderate stabilization of polar conformers |

| Acetone | 20.7 | Moderate stabilization of polar conformers |

| Dichloromethane | 8.9 | Minor stabilization of polar conformers |

| Toluene | 2.4 | Preference for less polar, more planar conformers |

Note: This table illustrates general trends based on solvent polarity. Specific simulations are necessary to quantify these effects.

Theoretical Insights into Reaction Mechanisms

Theoretical calculations, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the characterization of transition states and the determination of activation barriers, providing a deep understanding of reaction mechanisms at a molecular level.

Transition State Characterization and Activation Barriers

For 5-(4-methylphenyl)-2-phenyl-oxazole, several types of reactions can be envisaged, including electrophilic and nucleophilic substitutions on the aryl rings or the oxazole ring itself, as well as cycloaddition reactions where the oxazole acts as a diene.

Theoretical studies on the antioxidant mechanism of related oxadiazole derivatives have employed DFT to calculate key parameters like bond dissociation enthalpy and ionization potential to understand their reactivity. nih.gov For a reaction such as electrophilic nitration, theoretical calculations would involve identifying the transition state for the attack of the nitronium ion (NO₂⁺) on the aromatic rings. The activation barrier would be the energy difference between the reactants and this transition state. Due to the electron-donating nature of the methyl group, the tolyl ring is expected to be more activated towards electrophilic attack than the phenyl ring.

Table 3: Hypothetical Activation Barriers for Electrophilic Nitration of 5-(4-methylphenyl)-2-phenyl-Oxazole

| Reaction Site | Relative Activation Barrier (kcal/mol) |

| Phenyl Ring (ortho/para) | Higher |

| Tolyl Ring (ortho to methyl) | Lower |

| Tolyl Ring (meta to methyl) | Higher |

Note: These are qualitative predictions based on general principles of electrophilic aromatic substitution. Actual values would require specific quantum chemical calculations.

Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool that follows the reaction path downhill from a transition state to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired species and provides a detailed picture of the geometric changes that occur along the reaction pathway.

For a hypothetical Diels-Alder reaction of 5-(4-methylphenyl)-2-phenyl-oxazole with a dienophile, an IRC analysis would trace the formation of the new carbon-carbon bonds as the dienophile approaches the oxazole ring. The analysis would reveal the concerted or stepwise nature of the reaction and any intermediate structures that may be formed. Such analyses have been crucial in understanding the mechanisms of various cycloaddition reactions involving heterocyclic compounds.

Reactivity and Transformational Chemistry of 5 4 Methylphenyl 2 Phenyl Oxazole

Functionalization Reactions at the Oxazole (B20620) Ring and Substituents

The modification of the 5-(4-methylphenyl)-2-phenyl-oxazole framework can be achieved through various strategies that target either the oxazole ring directly or its aromatic substituents. These reactions are crucial for the synthesis of more complex derivatives with tailored properties.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2,5-diaryloxazoles, the nitrogen atom of the oxazole ring can act as a directing group, facilitating the deprotonation of adjacent positions. For 5-(4-methylphenyl)-2-phenyl-oxazole, two primary sites are susceptible to directed metalation: the C4 position of the oxazole ring and the ortho-positions of the 2-phenyl group.

The use of strong lithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can effect lithiation. The regioselectivity of this process is influenced by factors such as the specific base used, the solvent, and the reaction temperature. While the C4 proton of the oxazole ring is inherently acidic due to the adjacent oxygen and nitrogen atoms, the ortho-protons of the 2-phenyl ring are also activated by the directing effect of the oxazole nitrogen.

Recent studies on related aryl oxazolines have demonstrated the feasibility of regioselective magnesiation using reagents like sBu2Mg in toluene. scispace.com This suggests that similar strategies could be applied to 2,5-diaryloxazoles, offering a milder alternative to traditional lithiation methods. The resulting organometallic intermediates can be trapped with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups.

Table 1: Potential Products of Directed Ortho-Metalation of 5-(4-methylphenyl)-2-phenyl-oxazole

| Metalating Agent | Potential Site of Metalation | Electrophile (E+) | Product |

| n-BuLi/TMEDA | C4 of Oxazole Ring | R-CHO | 4-(Hydroxyalkyl)-5-(4-methylphenyl)-2-phenyl-oxazole |

| n-BuLi/TMEDA | Ortho-position of 2-phenyl group | R-X | 5-(4-methylphenyl)-2-(2-alkylphenyl)-oxazole |

| sBu2Mg | Ortho-position of 2-phenyl group | Ar-Br (Pd-catalyzed) | 5-(4-methylphenyl)-2-(2-arylphenyl)-oxazole |

Halogenation and Nitration Studies

Electrophilic substitution reactions, such as halogenation and nitration, on 5-(4-methylphenyl)-2-phenyl-oxazole are expected to occur preferentially on the electron-rich aromatic substituents rather than on the oxazole ring itself. The oxazole ring is generally considered to be electron-deficient and thus deactivated towards electrophilic attack.

Halogenation: The halogenation of 2,5-diaryloxazoles can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of the reaction is governed by the electronic properties of the aryl substituents. The p-tolyl group at the 5-position is activated by the electron-donating methyl group, making it more susceptible to electrophilic attack than the phenyl group at the 2-position. Therefore, halogenation is expected to occur primarily at the ortho-position to the methyl group on the p-tolyl ring.

Nitration: The nitration of 2,5-diaryloxazoles is a more complex process due to the potential for side reactions and the deactivating effect of the oxazole ring. semanticscholar.org Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. Similar to halogenation, the p-tolyl group is the more activated ring system, and nitration is anticipated to occur at the ortho-position to the methyl group. However, the strong acidic conditions can also lead to protonation of the oxazole nitrogen, which would further deactivate the entire molecule towards electrophilic substitution. Careful control of reaction conditions is therefore crucial to achieve selective nitration.

Table 2: Predicted Products of Electrophilic Substitution of 5-(4-methylphenyl)-2-phenyl-oxazole

| Reaction | Reagent | Predicted Major Product |

| Bromination | NBS | 5-(3-Bromo-4-methylphenyl)-2-phenyl-oxazole |

| Nitration | HNO3/H2SO4 | 5-(4-methyl-3-nitrophenyl)-2-phenyl-oxazole |

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, leading to a variety of ring-opened products. These reactions often involve the breaking of the C-O or C-N bonds within the heterocycle.

Hydrolytic and Solvolytic Decompositions

2,5-Diaryloxazoles can undergo hydrolysis under both acidic and basic conditions. The mechanism of hydrolysis typically involves the initial protonation of the oxazole nitrogen in acidic media, which activates the ring towards nucleophilic attack by water. viu.cachemistrysteps.comyoutube.comucoz.com The attack can occur at either the C2 or C5 position, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield ring-opened products.

Under acidic conditions, the hydrolysis of 5-(4-methylphenyl)-2-phenyl-oxazole is expected to yield benzoic acid and 2-amino-1-(4-methylphenyl)ethan-1-one. The reaction proceeds through a mechanism analogous to the acid-catalyzed hydrolysis of esters.

In basic media, hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the C2 or C5 position of the oxazole ring. This leads to the formation of an anionic intermediate that can then undergo ring cleavage.

Thermally and Photochemically Induced Rearrangements

2,5-Diaryloxazoles can undergo rearrangements when subjected to thermal or photochemical conditions. These rearrangements can lead to the formation of isomeric structures or fragmentation products.

Thermal Rearrangements: While 2,5-diaryloxazoles are generally thermally stable, at high temperatures, they can undergo rearrangements. For instance, the thermal rearrangement of arylaroylaziridines has been shown to produce 2,5-diaryloxazoles, suggesting a potential pathway for the isomerization of substituted oxazoles under pyrolytic conditions. rsc.orgrsc.org

Photochemical Rearrangements: The photochemical behavior of 2,5-diaryloxazoles is complex and can involve a variety of transformations. Upon irradiation with UV light, these compounds can undergo rearrangements to form other heterocyclic systems or fragment into smaller molecules. The specific outcome of the photoreaction is dependent on the wavelength of light used, the solvent, and the presence of sensitizers or quenchers. For example, related heterocyclic systems like cyclohexadienones are known to undergo stereospecific photochemical rearrangements. nih.govrsc.org

Cycloaddition Reactions Involving the Oxazole Ring System

The oxazole ring in 2,5-diaryloxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a diene. wikipedia.orgresearchgate.netmasterorganicchemistry.comyoutube.com In these reactions, the C4-C5 double bond of the oxazole ring acts as the diene component, reacting with a dienophile to form a bicyclic adduct. This adduct is often unstable and can undergo further transformations, such as the loss of a small molecule, to yield a new aromatic system.

The reactivity of the oxazole as a diene is influenced by the nature of the substituents at the 2- and 5-positions. Electron-donating groups on the oxazole ring can enhance its reactivity in normal electron-demand Diels-Alder reactions, while electron-withdrawing groups are favored in inverse electron-demand scenarios. In the case of 5-(4-methylphenyl)-2-phenyl-oxazole, the p-tolyl and phenyl groups are generally considered to be weakly activating or deactivating, respectively.

The reaction of 5-(4-methylphenyl)-2-phenyl-oxazole with electron-deficient dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247), would be expected to proceed via a [4+2] cycloaddition. The initial adduct would likely be unstable and could eliminate a molecule of nitrile to afford a substituted furan (B31954) or a molecule of water to yield a substituted pyridine (B92270) derivative.

Table 3: Potential Diels-Alder Reaction of 5-(4-methylphenyl)-2-phenyl-oxazole

| Dienophile | Initial Adduct | Potential Final Product |

| Maleic Anhydride | Bicyclic adduct | Substituted furan or pyridine derivative |

| Dimethyl Acetylenedicarboxylate | Bicyclic adduct | Substituted furan or pyridine derivative |

Diels-Alder Type Reactions

The oxazole moiety can function as a diene component in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity provides a powerful tool for the synthesis of highly substituted pyridine and furan derivatives. The reaction of an oxazole with a dienophile, such as an alkene or alkyne, typically proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction or other rearrangement to yield the final aromatic product.

While specific studies on the Diels-Alder reactions of 5-(4-methylphenyl)-2-phenyl-oxazole are not extensively documented, the general reactivity of 2,5-diaryloxazoles suggests its potential to participate in such transformations. The outcome of these reactions is highly dependent on the nature of the dienophile and the reaction conditions.

Reaction with Alkenic Dienophiles:

With electron-deficient alkenes, such as maleimides, the reaction is expected to yield a bicyclic adduct that can subsequently lose water to form a substituted pyridine. For instance, the reaction of 2,5-dimethylfuran (B142691) with 2-(4-methylphenyl)maleimide has been shown to produce an exo-Diels-Alder adduct. nih.gov A similar pathway can be envisioned for 5-(4-methylphenyl)-2-phenyl-oxazole.

Reaction with Alkynic Dienophiles:

The cycloaddition with alkynic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), is a well-established method for the synthesis of furans. The initial cycloadduct formed from the oxazole and the alkyne typically expels a nitrile to afford the furan ring. Microwave-enhanced Diels-Alder reactions of various dienes with DMAD have been shown to proceed efficiently. chem-soc.si

The table below summarizes plausible Diels-Alder reactions of 5-(4-methylphenyl)-2-phenyl-oxazole based on the known reactivity of similar oxazole systems.

| Dienophile | Expected Product Class | Potential Reaction Conditions |

| N-Phenylmaleimide | Substituted Pyridine | Thermal or Lewis acid catalysis |

| Dimethyl acetylenedicarboxylate (DMAD) | Substituted Furan | Thermal or microwave irradiation |

1,3-Dipolar Cycloadditions

The oxazole ring itself is not a typical 1,3-dipole. However, it can act as a dipolarophile in reactions with 1,3-dipoles such as azides and nitrile oxides. These [3+2] cycloaddition reactions are a cornerstone of heterocyclic chemistry, providing access to a wide variety of five-membered rings.

Detailed experimental data on the 1,3-dipolar cycloadditions of 5-(4-methylphenyl)-2-phenyl-oxazole is scarce. Nevertheless, based on the general reactivity of alkenes and electron-rich heterocycles, its participation in such reactions can be anticipated.

Reaction with Azides:

The reaction of an alkene with an organic azide (B81097) is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of a triazoline ring. The reactivity of phenyl azide with various enamines has been computationally and experimentally studied, highlighting the influence of electronic factors on the reaction rate. nsf.govresearchgate.net The C4=C5 double bond of the oxazole ring in 5-(4-methylphenyl)-2-phenyl-oxazole could potentially serve as the dipolarophile in a reaction with an azide, such as phenyl azide, to form a fused oxazolo-triazoline system.

Reaction with Nitrile Oxides:

Nitrile oxides are another important class of 1,3-dipoles that react with alkenes to form isoxazolines. The specific reaction of 5-(4-methylphenyl)-2-phenyl-oxazole with a nitrile oxide has not been reported, but the general principle of this cycloaddition is well-established.

The following table outlines potential 1,3-dipolar cycloaddition reactions involving 5-(4-methylphenyl)-2-phenyl-oxazole as the dipolarophile.

| 1,3-Dipole | Expected Product Class |

| Phenyl azide | Fused Oxazolo-triazoline |

| Benzonitrile oxide | Fused Oxazolo-isoxazoline |

Derivatization for Enhanced Functionality

The modification of the 5-(4-methylphenyl)-2-phenyl-oxazole core is crucial for tailoring its properties for specific applications, such as in the development of organic electronics or functional polymers. Derivatization can be achieved by introducing new functional groups onto the phenyl or tolyl rings, or by incorporating the oxazole moiety into larger conjugated systems.

Synthesis of Conjugated Systems with Oxazole Core

While specific polymers based on 5-(4-methylphenyl)-2-phenyl-oxazole are not widely reported, the synthesis of π-conjugated chromophores containing thiophene (B33073) and aryl polyyne bridges demonstrates the feasibility of constructing such systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the synthesis of these conjugated materials.

A plausible synthetic route to a conjugated polymer incorporating the 5-(4-methylphenyl)-2-phenyl-oxazole unit could involve the following steps:

Halogenation of the tolyl or phenyl ring of the oxazole to introduce reactive sites for cross-coupling.

Palladium-catalyzed polymerization of the halogenated oxazole with a suitable comonomer, such as a diboronic acid or a divinyl compound.

The table below illustrates a hypothetical synthetic approach to a conjugated polymer.

| Monomer 1 | Monomer 2 | Coupling Reaction | Resulting Polymer Structure |

| 5-(4-bromo-phenyl)-2-phenyl-oxazole | 1,4-divinylbenzene | Heck Coupling | Alternating oxazole and phenylenevinylene units |

| 5-(4-methylphenyl)-2-(4-bromophenyl)-oxazole | Benzene-1,4-diboronic acid | Suzuki Coupling | Alternating oxazole and phenylene units |

Introduction of Additional Reactive Handles

To facilitate further functionalization or to enable the attachment of the oxazole unit to other molecules or surfaces, the introduction of reactive "handles" is necessary. These handles are functional groups that can undergo specific chemical transformations.

Functionalization of the Aromatic Rings:

The phenyl and tolyl rings of 5-(4-methylphenyl)-2-phenyl-oxazole are amenable to electrophilic aromatic substitution reactions. For example, bromination or nitration would introduce functional groups that can be further modified. A bromo-substituted derivative can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents. acs.org

Modification of the Methyl Group:

The methyl group on the tolyl ring offers another site for functionalization. Radical bromination using N-bromosuccinimide (NBS) could convert the methyl group to a bromomethyl group. This benzylic bromide is a versatile electrophile that can react with various nucleophiles to introduce new functionalities.

The following table provides examples of how reactive handles can be introduced and subsequently utilized.

| Initial Functionalization | Reagent | Introduced Handle | Subsequent Reaction | Potential Product |

| Bromination of the phenyl ring | Br₂/FeBr₃ | -Br | Suzuki coupling with an arylboronic acid | Biaryl-substituted oxazole |

| Nitration of the phenyl ring | HNO₃/H₂SO₄ | -NO₂ | Reduction to an amine (-NH₂) | Amino-functionalized oxazole |

| Bromination of the methyl group | NBS, light | -CH₂Br | Nucleophilic substitution with NaN₃ | Azidomethyl-functionalized oxazole |

Role of 5 4 Methylphenyl 2 Phenyl Oxazole As a Building Block in Advanced Organic Materials

Incorporation into Oligomeric and Polymeric Architectures

The robust and electronically active nature of the 5-(4-methylphenyl)-2-phenyl-oxazole core makes it an excellent candidate for integration into oligomeric and polymeric systems. Its incorporation can enhance thermal stability, introduce specific electronic (electron-accepting) properties, and provide a rigid scaffold to control chain conformation.

Design and Synthesis of Oxazole-Containing Conjugated Polymers

The design of conjugated polymers often relies on the strategic combination of electron-donating and electron-accepting units to control the polymer's band gap and charge transport properties. The 2,5-diaryloxazole moiety is considered a moderate electron-accepting unit, making it a valuable component in donor-acceptor (D-A) type polymers.

To incorporate the 5-(4-methylphenyl)-2-phenyl-oxazole unit into a polymer backbone, it must first be functionalized to create a polymerizable monomer. This is typically achieved by introducing reactive groups, such as halogens (e.g., bromine) or boronic acid/ester moieties, onto the phenyl or tolyl rings. These functionalized monomers can then undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, with a complementary comonomer.

For example, a dibrominated derivative of 5-(4-methylphenyl)-2-phenyl-oxazole could be synthesized and subsequently polymerized with a diboronic ester of an electron-donating unit, such as a fluorene (B118485) or cyclopentadithiophene derivative. This approach has been successfully used to create polymers based on the Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) core for applications in organic thin-film transistors (OTFTs). mdpi.com The resulting polymers often exhibit high thermal stability and desirable electronic properties for use in electronic devices. The specific substitution pattern of the oxazole (B20620) core influences the final properties; for instance, the tolyl group in 5-(4-methylphenyl)-2-phenyl-oxazole can improve solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing.

Role in Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to organize molecules into well-defined, higher-order structures. The 5-(4-methylphenyl)-2-phenyl-oxazole scaffold is particularly well-suited to participate in π–π stacking interactions due to its extended aromatic system comprising the oxazole, phenyl, and tolyl rings. nih.gov

These interactions are critical in controlling the solid-state packing of organic materials, which in turn dictates their bulk electronic and photophysical properties. nih.gov Studies on related heterocyclic systems have shown that π-stacking can occur between the oxazole core and adjacent aromatic rings (intramolecular) or between neighboring molecules (intermolecular). nih.gov The interactions can be classified into different geometries, such as face-to-face or offset-face-to-face, which influence the degree of electronic coupling between the stacked units.

In the context of 5-(4-methylphenyl)-2-phenyl-oxazole, the phenyl and tolyl groups provide large surface areas for π-stacking, which can be exploited to direct the self-assembly of oligomers or small molecules into ordered nanostructures like fibers or crystalline films. This ordered arrangement is highly desirable for applications in organic electronics, as it can facilitate efficient charge transport. Theoretical studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) on similar systems have confirmed the significant stabilizing contribution of these π-stacking interactions. nih.gov

Application in Fluorescent Probes and Sensors

The inherent fluorescence of the 2,5-diaryloxazole core makes 5-(4-methylphenyl)-2-phenyl-oxazole a promising platform for the development of fluorescent probes and sensors. Its high quantum yield and chemical stability are key attributes for a robust fluorophore.

Design Principles for Turn-On/Off Sensors

Fluorescent sensors operate by converting a molecular recognition event into a measurable change in fluorescence intensity or wavelength. The "turn-on" and "turn-off" mechanisms are common design strategies. nih.gov

Turn-Off Sensors: In this design, the sensor is initially fluorescent. Upon binding to the target analyte, a quenching mechanism is activated, leading to a decrease in fluorescence intensity. A common quenching pathway is Photoinduced Electron Transfer (PET), where the analyte (or the receptor-analyte complex) has an accessible orbital that allows for electron transfer from the excited fluorophore, causing non-radiative decay. For example, a derivative of 5-(4-methylphenyl)-2-phenyl-oxazole could be functionalized with a chelating group that, upon binding a paramagnetic metal ion like Cu²⁺, quenches the oxazole's fluorescence. semanticscholar.org

Turn-On Sensors: Here, the sensor is initially non-fluorescent or weakly fluorescent. Analyte binding disrupts a pre-existing quenching mechanism, restoring or "turning on" the fluorescence. A classic example is a PET sensor where a receptor with a lone pair of electrons (e.g., an amine) quenches the fluorophore's emission. Upon analyte binding (e.g., a proton or metal ion coordinating to the lone pair), the PET process is inhibited, and fluorescence is restored. Another strategy involves using a quencher moiety that is cleaved off by the analyte, releasing the free, fluorescent oxazole core. nih.gov Aggregation-Induced Emission (AIE) is another principle where the fluorophore is non-emissive in solution but becomes highly emissive upon aggregation, a process that can be triggered by an analyte. nih.gov

Chemo- and Biosensor Development

To develop a chemosensor based on 5-(4-methylphenyl)-2-phenyl-oxazole, the core fluorophore must be coupled to a recognition unit (receptor) that selectively binds the target analyte. This is typically achieved by chemical modification of the phenyl or tolyl rings.

For instance, introducing Schiff base or hydrazone functionalities can create selective binding sites for various metal ions. globethesis.comresearchgate.net Thiophene-oxazole-based sensors have demonstrated the ability to detect ions like Ga³⁺, In³⁺, and Cr³⁺ with high sensitivity and low detection limits, often in the nanomolar range. globethesis.comresearchgate.net Similarly, functionalizing the 5-(4-methylphenyl)-2-phenyl-oxazole scaffold with appropriate chelators could yield sensors for environmentally and biologically important ions. mdpi.com

For biosensing, the oxazole derivative can be conjugated to biomolecules like peptides or DNA. researchgate.net Its fluorescence can report on changes in the local environment, such as pH or polarity, or be used to detect specific biological targets. The lipophilic nature imparted by the tolyl group can also be advantageous for cellular imaging applications, facilitating membrane permeability. researchgate.net

| Analyte | Sensor Type | Sensing Strategy | Detection Limit (LOD) | Reference (Analogous System) |

| In³⁺ | Chemosensor | Fluorescence "turn-on" | 1.75 x 10⁻¹⁰ M | researchgate.net |

| Fe³⁺ | Chemosensor | Fluorescence "turn-off" (sequential) | 8.45 x 10⁻⁹ M | researchgate.net |

| Ga³⁺ | Chemosensor | Fluorescence "turn-on" | 1.15 x 10⁻⁸ M | globethesis.com |

| Hg²⁺ | Chemosensor | Colorimetric & Fluorimetric "turn-off" | 5.3 nM | rsc.org |

Contribution to Optoelectronic Materials

The 2,5-diaryloxazole structural motif is a well-established component in materials for optoelectronics, particularly organic light-emitting diodes (OLEDs), due to its high photoluminescence quantum yield, good thermal stability, and excellent electron-transporting capabilities. rsc.orgresearchgate.net The compound 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), which contains two 2-phenyl-5-oxazole units, is a classic example of a highly efficient blue emitter used as a laser dye and scintillator. researchgate.net